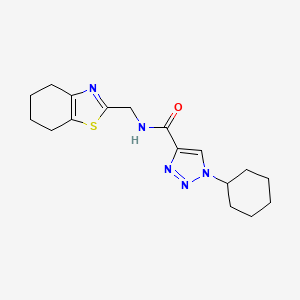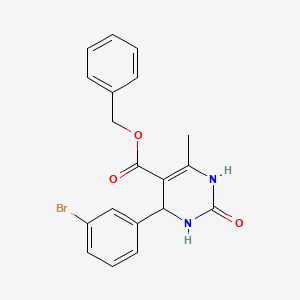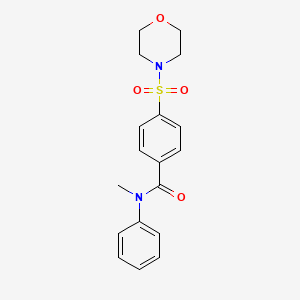![molecular formula C13H13N3OS B5216295 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone, also known as AMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPE belongs to the class of pyrimidine derivatives and is characterized by its unique chemical structure.
作用机制
The exact mechanism of action of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone is not fully understood. However, it has been suggested that 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. By inhibiting NF-κB, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone may help to reduce inflammation in the body. Additionally, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Biochemical and Physiological Effects:
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the body. 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in lab experiments is its relatively simple synthesis process. Additionally, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to work with. However, one limitation of using 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone. One area of interest is the potential use of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone and to identify potential molecular targets for its therapeutic effects. Furthermore, the development of new formulations of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone with improved solubility could help to overcome some of the limitations of using this compound in lab experiments.
合成方法
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone can be synthesized by reacting 4-chloro-2-phenyl-5-pyrimidinamine with methylthioacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to yield 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone. The synthesis of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone is a relatively straightforward process and can be performed in a laboratory setting.
科学研究应用
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies. 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases.
属性
IUPAC Name |
1-(4-amino-6-methylsulfanyl-2-phenylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8(17)10-11(14)15-12(16-13(10)18-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMCBHQMAOJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)
![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)

![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
![N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)

![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)

![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5216285.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)